molecular formula C8H8F8O B1333665 Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether CAS No. 3108-07-4

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

Cat. No.: B1333665
CAS No.: 3108-07-4
M. Wt: 272.14 g/mol
InChI Key: HIXXYZPZBSOJHD-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The molecular architecture of this compound demonstrates a carefully designed bifunctional structure that incorporates both reactive and inert chemical domains within a single molecule. The compound features a terminal allyl group (CH₂=CH-CH₂-) connected through an ether linkage to a highly fluorinated pentyl chain bearing eight fluorine atoms in specific positions. This structural arrangement places the allyl functionality at one terminus, providing a reactive site for polymerization or further chemical modification, while the perfluorinated segment dominates the opposite end of the molecule, contributing exceptional chemical inertness and unique surface properties.

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for naming fluorinated ethers. The base name derives from the pentyl chain structure, with the prefix "octafluoro" indicating the presence of eight fluorine substituents at the 2,2,3,3,4,4,5,5-positions. Alternative nomenclatures found in the literature include "allyl 1H,1H,5H-octafluoropentyl ether" and "1,1,2,2,3,3,4,4-octafluoro-5-prop-2-enoxypentane," which emphasize different aspects of the molecular connectivity while maintaining chemical accuracy. The compound also appears in databases under various synonym forms, including "pentane, 1,1,2,2,3,3,4,4-octafluoro-5-(2-propen-1-yloxy)-" and "5-(allyloxy)-1,1,2,2,3,3,4,4-octafluoropentane," demonstrating the flexibility inherent in chemical nomenclature systems.

Property Value Reference
Molecular Formula C₈H₈F₈O
Molecular Weight 272.14 g/mol
Chemical Abstracts Service Number 3108-07-4
Density 1.392 g/cm³ (25°C)
Boiling Point 150-151°C at 749 mmHg
Flash Point 54.1°C
Refractive Index 1.327

The physical properties of this compound reflect the pronounced influence of fluorine substitution on molecular behavior. The compound exhibits a density of 1.392 g/cm³ at 25°C, significantly higher than comparable hydrocarbon ethers due to the substantial atomic mass contribution of the eight fluorine atoms. The boiling point of 150-151°C at 749 mmHg indicates moderate volatility, while the flash point of 54.1°C suggests reasonable thermal stability under normal handling conditions. These properties position the compound as suitable for applications requiring controlled volatility and thermal processing capabilities.

Historical Development in Organofluorine Chemistry

The development of this compound occurs within the broader historical context of organofluorine chemistry, a field that has undergone remarkable transformation since its inception in the mid-19th century. The earliest organofluorine compounds were synthesized by Jean Baptiste André Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate, establishing the foundational principles that would eventually enable the creation of complex fluorinated structures. Alexander Borodin's pioneering work in 1862, involving the first nucleophilic replacement of halogen atoms by fluoride, demonstrated halogen exchange methodologies that remain central to fluorochemical synthesis today.

The industrial development of organofluorine chemistry gained significant momentum during the early 20th century, particularly through the work of Frédéric Swarts, who developed practical methods for introducing trifluoromethyl groups into aromatic systems during the 1920s. This period also witnessed the emergence of the Williamson ether synthesis as a preferred method for creating fluorinated ethers, a reaction pathway that would prove essential for compounds like this compound. The Williamson reaction involves the nucleophilic substitution of alkyl halides by alkoxide ions, a process particularly well-suited to the formation of fluorinated ether linkages due to the excellent leaving group properties of fluorinated alkyl halides.

The World War II era marked a critical transformation in organofluorine chemistry, driven by the urgent need for materials capable of withstanding the extreme conditions of the Manhattan Project. The requirement for materials resistant to uranium hexafluoride led to intensive development of fluorinated compounds, including the first large-scale production of elemental fluorine and the development of advanced fluorination techniques. During this period, scientists at DuPont successfully commercialized polytetrafluoroethylene and began systematic exploration of fluorinated ether systems, establishing the technological foundation that would eventually enable the synthesis of specialized compounds like this compound.

Historical Period Key Development Relevance to Fluorinated Ethers
1835 First organofluorine synthesis (Dumas) Established basic fluorination principles
1862 Halogen exchange methodology (Borodin) Foundation for fluorine introduction methods
1920s Trifluoromethyl group synthesis (Swarts) Advanced fluorination techniques
1930s-1940s Industrial fluorochemical development Large-scale synthesis capabilities
1940s Manhattan Project applications Materials for extreme chemical environments

The post-war period witnessed the expansion of organofluorine chemistry into civilian applications, with particular emphasis on developing compounds that could exploit the unique properties imparted by strategic fluorine placement. Research groups began systematic investigation of fluorinated ethers as specialty solvents, surface modification agents, and intermediates for advanced materials synthesis. The development of allyl-containing fluorinated ethers emerged from this research direction, combining the well-established reactivity of allyl systems with the exceptional properties of perfluorinated alkyl chains.

Significance in Advanced Material Science

This compound occupies a distinctive position within advanced material science due to its unique combination of reactive functionality and exceptional chemical resistance properties. The compound's bifunctional nature enables its use as a building block for sophisticated polymer systems, where the allyl group provides sites for crosslinking or chain extension while the fluorinated segment imparts extraordinary chemical inertness and low surface energy characteristics. This dual functionality has made the compound particularly valuable in the development of specialty coatings, where surface modification requirements demand both chemical attachment capability and superior performance properties.

The application of this compound in polymer chemistry represents one of its most significant contributions to materials science. The allyl group readily participates in radical polymerization reactions, allowing incorporation of the fluorinated segment into polymer backbones or as pendant groups. Research has demonstrated that the electron-withdrawing nature of the fluorinated chain enhances the electrophilic character of the allyl position, potentially influencing polymerization kinetics and enabling controlled incorporation into copolymer systems. These properties have been exploited in the synthesis of fluorinated poly(aryl ether)s, where incorporation of fluorinated segments results in materials with exceptional dielectric properties, including low dielectric constants of 2.07-2.80 and minimal dielectric loss.

Surface modification applications represent another critical area where this compound demonstrates exceptional utility. The compound can be used to create hydrophobic surface treatments that provide outstanding water repellency, with treated surfaces achieving water contact angles ranging from 92.4° to 98.7°. The mechanism of surface modification involves chemical attachment through the allyl functionality, creating covalent bonds with substrate surfaces while presenting the fluorinated chain toward the interface. This arrangement maximizes the surface concentration of fluorine atoms, which is essential for achieving optimal hydrophobic and oleophobic properties.

Application Area Key Properties Performance Metrics
Polymer Synthesis Reactive allyl functionality Controlled incorporation ratios
Dielectric Materials Low dielectric constant 2.07-2.80 at 11 GHz
Surface Treatment Hydrophobic modification Contact angles 92.4-98.7°
Specialty Coatings Chemical resistance Excellent durability
Electronics Manufacturing Thermal stability Moisture resistance properties

The electronics manufacturing sector has identified this compound as particularly valuable for applications requiring both moisture resistance and thermal stability. The compound's fluorinated structure provides exceptional resistance to environmental degradation, while the allyl functionality enables chemical integration into protective coating systems. These properties have proven essential in the production of electronic components where long-term reliability under challenging environmental conditions is paramount.

Research and development activities continue to explore new applications for this compound in emerging technology areas. The compound's unique property profile makes it particularly suitable for investigations into novel fluorinated materials, where researchers seek to exploit the exceptional characteristics of fluorinated systems while maintaining synthetic accessibility through reactive functional groups. Current research directions include exploration of the compound as an intermediate in pharmaceutical synthesis, where fluorinated building blocks can improve drug bioavailability and efficacy, and in the development of advanced coatings for aerospace applications, where extreme performance requirements necessitate materials with exceptional chemical and thermal resistance.

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-5-prop-2-enoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F8O/c1-2-3-17-4-6(11,12)8(15,16)7(13,14)5(9)10/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXXYZPZBSOJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381425
Record name Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3108-07-4
Record name Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol with Allyl Bromide or Allyl Chloride

  • Reagents and Conditions:

    • Fluorinated alcohol: 2,2,3,3,4,4,5,5-octafluoro-1-pentanol
    • Allyl halide: allyl bromide or allyl chloride
    • Base: potassium hydroxide or sodium hydroxide
    • Solvent: acetonitrile or dioxane
    • Temperature: 45–80 °C
    • Reaction time: 4 to 8 hours
    • Phase transfer catalysts (e.g., tetrabutylammonium bisulfate) may be used to enhance reaction rates and yields.
  • Procedure:

    • The fluorinated alcohol is mixed with the base in the solvent to generate the alkoxide intermediate.
    • Allyl bromide or chloride is added dropwise or in one portion.
    • The mixture is stirred at controlled temperature for several hours.
    • After completion, the reaction mixture is filtered to remove salts and subjected to fractional distillation to isolate the pure ether.
  • Yields and Purity:

    • Yields range from 69% to 85% depending on conditions and scale.
    • Purity of the isolated product typically exceeds 95% after distillation.
    • For example, Polish researchers reported yields of at least 78% with boiling points around 140 °C for the target ether fraction.
    • Chinese researchers reported yields of 42–70% under autoclave conditions at elevated temperature and pressure.

Use of Potassium Hydroxide in Acetonitrile

  • A specific method involves reacting 2,2,3,3,4,4,5,5-octafluoro-1-pentanol with allyl bromide in the presence of potassium hydroxide in acetonitrile at 45 °C for 4 hours.
  • This method achieves a high yield of approximately 95%.
  • The reaction is straightforward and suitable for laboratory-scale synthesis.

Autoclave Method with Sodium Hydroxide

  • Heating the mixture of fluorinated alcohol, allyl bromide, and sodium hydroxide in an autoclave at 80 °C for 7 hours.
  • This method is effective for producing allyl ethers of various perfluorinated alcohols.
  • Yields reported are in the range of 62–69%.

Phase Transfer Catalysis

  • The use of tetrabutylammonium bisulfate as a phase transfer catalyst in the reaction of fluorinated alcohols with allyl halides has been reported.
  • Reaction conditions: 130 °C for approximately 55 hours in ethanol.
  • Yield of target ether was lower (~25%) but this method allows for milder base conditions and can be useful for sensitive substrates.

Purification and Characterization

  • After reaction completion, the mixture is typically filtered to remove inorganic salts (e.g., sodium chloride, potassium chloride).
  • The organic layer is subjected to fractional distillation under atmospheric or reduced pressure to isolate the pure allyl ether.
  • Typical boiling points for the purified product are around 140 °C.
  • Drying agents such as anhydrous magnesium sulfate are used to remove residual water.
  • Purity is confirmed by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, with ^13C NMR data confirming the structure and high purity.

Summary Table of Preparation Methods

Method Reactants Base Solvent Temp (°C) Time (h) Yield (%) Notes
Williamson synthesis with KOH 2,2,3,3,4,4,5,5-octafluoro-1-pentanol + allyl bromide KOH Acetonitrile 45 4 95 High yield, mild conditions
Autoclave method Fluorinated alcohol + allyl bromide NaOH None (neat or minimal solvent) 80 7 62–69 Suitable for scale-up
Phase transfer catalysis Fluorinated alcohol + allyl chloride/bromide Base + Bu4NHSO4 Ethanol 130 55 25 Longer reaction, lower yield
Basic alkoxide method Fluorinated alcohol + allyl halide KOH or NaOH Dioxane 70–80 8 78+ Classical Williamson approach

Research Findings and Notes

  • The reaction proceeds via nucleophilic substitution (SN2) of the allyl halide by the fluorinated alkoxide.
  • The presence of multiple fluorine atoms on the pentyl chain increases the acidity of the alcohol, facilitating alkoxide formation.
  • Reaction conditions must be carefully controlled to minimize side reactions such as elimination or polymerization of the allyl group.
  • The use of phase transfer catalysts can improve reaction rates but may reduce yield.
  • Purification by fractional distillation is effective due to the distinct boiling points of the ether and residual starting materials.
  • The product is valuable in specialty fluorinated materials and as intermediates in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).

    Reduction: Reduction reactions can yield alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: m-CPBA, PCC, or potassium permanganate (KMnO4)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

    Epoxides: Formed from oxidation reactions

    Alcohols: Resulting from reduction reactions

    Substituted Ethers: From nucleophilic substitution reactions

Scientific Research Applications

Chemistry: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and polymers .

Biology and Medicine: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its unique properties make it a candidate for drug delivery systems and imaging agents.

Industry: The compound is utilized in the production of specialty chemicals, coatings, and surfactants. Its stability and reactivity make it suitable for high-performance materials.

Mechanism of Action

The mechanism of action of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether involves its interaction with various molecular targets. The fluorinated groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The allyl group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways .

Comparison with Similar Compounds

Table 1: Basic Properties and Commercial Data

Property Value Reference
CAS Number 3108-07-4
Purity ≥97% (Aladdin), ≥98% (special orders)
Key Suppliers Aladdin, CymitQuimica, Otto Chemie
Price Range €99.00/g (1g) to ¥5,664/25g

Comparison with Similar Compounds

Fluorinated Alkyl Ethers: Structural and Functional Differences

Allyl-OFP is compared to structurally related fluorinated ethers, focusing on hydrophobicity, synthesis efficiency, and reactivity:

Perfluorodecyl (PFD) Derivatives
  • Structure : PFD derivatives lack the oxygen atom present in Allyl-OFP’s ether linkage.
  • Hydrophobicity : PFD-based compounds exhibit superior hydrophobicity due to their fully fluorinated alkyl chains and absence of polar oxygen. However, Allyl-OFP’s hydrophobicity is still significant and sufficient for applications like anti-icing coatings .
  • Synthesis : Allyl-OFP is synthesized from octafluoropentyl allyl ether, which is 30–50% cheaper than 1H,1H,2H-perfluoro-1-decene (used for PFD derivatives). Yields for Allyl-OFP derivatives (e.g., silsesquioxanes) are also higher (75–90% vs. 60–75% for PFD) .
Allyl 2,2,3,3-Tetrafluoropropyl Ether
  • Structure : Shorter fluorinated chain (4 fluorine atoms vs. 8 in Allyl-OFP).
  • Reactivity : Allyl-OFP’s longer fluorinated chain enhances electron-withdrawing effects, increasing its reactivity in hydrosilylation and polymerization reactions .
  • Applications : Allyl-OFP is preferred for high-fluorine-content polymers, while tetrafluoropropyl ether is used in less demanding hydrophobic coatings .
Glycidyl Octafluoropentyl Ether
  • Structure : Contains an epoxide group instead of an allyl ether.
  • Functionality : The epoxide group enables crosslinking in epoxy resins, whereas Allyl-OFP’s allyl group facilitates radical polymerization or hydrosilylation .

Table 2: Comparative Properties of Fluorinated Ethers

Compound Fluorine Atoms Oxygen Presence Hydrophobicity Synthesis Cost Key Applications
Allyl-OFP 8 Yes (ether) High Low Anti-ice coatings, polymers
PFD Derivatives 10 No Very High High Ultra-hydrophobic surfaces
Allyl Tetrafluoropropyl Ether 4 Yes (ether) Moderate Very Low Basic hydrophobic coatings
Glycidyl Octafluoropentyl Ether 8 Yes (epoxide) High Moderate Epoxy resins, adhesives

Reactivity in Polymerization

Allyl-OFP exhibits higher reactivity compared to non-ether fluorinated allyl compounds:

  • Hydrogen Atom Transfer (HAT): The allyl ether group increases electron density and lowers bond dissociation energy (BDE), facilitating HAT in radical polymerization. This results in faster reaction kinetics and higher monomer conversion rates .
  • Hydrosilylation : Allyl-OFP reacts efficiently with Si-H groups in octaspherosilicates (OSS), forming stable Si-C bonds critical for hydrophobic polymer networks .

Table 3: Reactivity Data (Theoretical and Experimental)

Parameter Allyl-OFP Non-Ether Allyl Fluorides
BDE (C-H bond, kcal/mol) 85–90 95–100
Activation Energy (HAT, kJ/mol) 25–30 35–40
Hydrosilylation Yield 85–95% 70–80%

Thermal and Chemical Stability

  • Thermal Stability : Allyl-OFP decomposes at ~250°C, comparable to PFD derivatives but lower than perfluoropolyethers (PFPEs, >300°C).
  • Chemical Resistance: Resists hydrolysis and oxidation better than non-fluorinated ethers but is less stable than fully fluorinated hydrocarbons (e.g., PTFE) .

Biological Activity

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether (AFPE) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological activities. This article delves into the biological activity of AFPE, examining its toxicity profiles, potential applications in various fields, and relevant case studies.

Chemical Structure and Properties

AFPE is characterized by its fluorinated alkyl chain and allyl functional group. The molecular formula is C8H8F8OC_8H_8F_8O, which contributes to its distinctive physical and chemical properties such as hydrophobicity and thermal stability. The presence of fluorine atoms enhances its resistance to degradation and increases its lipophilicity.

Acute Toxicity

The toxicity of AFPE has been evaluated in various studies. According to the Material Safety Data Sheet (MSDS), AFPE is classified under Specific Target Organ Toxicity (STOT) with indications of respiratory tract irritation and skin corrosion/irritation . The Occupational Exposure Band (OEB) for AFPE is rated as E ≤ 0.1 ppm , suggesting that even low levels of exposure could pose health risks .

Skin and Eye Irritation

AFPE has been shown to cause significant irritation upon contact with skin and eyes. It is categorized as a Serious Eye Damage/Eye Irritation Category 2 substance . This necessitates careful handling procedures to prevent exposure.

Antimicrobial Properties

Preliminary studies suggest that AFPE exhibits antimicrobial properties. The compound's unique structure may disrupt microbial cell membranes due to its hydrophobic nature. Further research is needed to quantify these effects and explore potential applications in antimicrobial formulations.

Cytotoxicity Studies

Research indicates that AFPE may have cytotoxic effects on certain cancer cell lines. A study involving various fluorinated compounds found that modifications in the alkyl chain length significantly influenced cytotoxicity against breast adenocarcinoma cells . Although specific data on AFPE was limited, similar compounds showed promising results in inducing apoptosis in tumor cells.

Study on Fluorinated Compounds

A comparative study on the biological activity of fluorinated ethers highlighted that compounds with longer fluorinated chains exhibited increased cytotoxicity against various cancer cell lines . This suggests that AFPE may also possess similar properties warranting further investigation.

Research on Surface Functionalization

AFPE has been explored for its potential in surface functionalization applications due to its ability to form stable bonds with substrates . This property can be leveraged in biomedical devices where biocompatibility and stability are crucial.

Summary of Findings

PropertyFinding
Chemical FormulaC8H8F8OC_8H_8F_8O
Occupational Exposure BandE ≤ 0.1 ppm
Skin IrritationYes (Category 2)
Eye IrritationYes (Category 2)
Antimicrobial ActivityPreliminary evidence suggests potential efficacy
CytotoxicitySimilar compounds show promise; specific data needed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or photochemical thiol-ene chemistry (TEC). For nucleophilic substitution, analogous to allyl phenyl ether synthesis (heating alkyl halides with sodium alkoxides), optimizing solvent polarity (e.g., DMF), temperature (60–100°C), and stoichiometry improves yields . TEC, using allyl derivatives and fluorinated thiols, offers regioselectivity under UV light, with yields influenced by monomer ratios and initiator concentrations (e.g., azobisisobutyronitrile) . Purification via fractional distillation or silica gel chromatography is critical for removing fluorinated byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodology :

  • ¹⁹F NMR : Eight distinct signals for the octafluoropentyl group (δ = -120 to -80 ppm), split by coupling constants (²J₃,₄ ≈ 20 Hz) .
  • ¹H NMR : Allyl protons (CH₂=CH–CH₂–O–) show splitting at δ = 5.8–6.1 ppm (vinyl protons) and δ = 4.5–4.8 ppm (methylene adjacent to oxygen) .
  • IR : Strong C–F stretches (1000–1300 cm⁻¹) and ether C–O–C absorption (~1100 cm⁻¹) .
  • MS : Molecular ion peak at m/z 288 (calculated for C₈H₇F₈O) with fragmentation patterns reflecting allyl and fluorinated chain cleavage .

Q. What are the primary safety considerations and hazardous decomposition products associated with handling this compound in laboratory settings?

  • Methodology : Thermal decomposition above 200°C releases hydrogen fluoride (HF) and carbon oxides, requiring inert atmospheres and HF-resistant equipment (e.g., PTFE-lined reactors) . Storage under nitrogen at ≤4°C minimizes hydrolysis. PPE (neoprene gloves, face shields) and fume hoods are mandatory. Spill protocols include neutralization with calcium carbonate .

Advanced Research Questions

Q. How does the incorporation of this compound into amphiphilic copolymers influence surface properties like hydrophobicity, and what methodological approaches optimize these effects?

  • Methodology : The compound serves as a fluorinated monomer in copolymers with acrylic acid or n-butyl acrylate. RAFT polymerization (using dibenzyl trithiocarbonate) achieves controlled molecular weights (Đ = 1.1–1.3) and enhances hydrophobicity (water contact angles >110°) . Compared to perfluorodecyl (PFD) groups, the oxygen atom in the octafluoropentyl chain slightly reduces hydrophobicity but improves solubility in polar solvents (e.g., DMF), enabling broader processing applications .

Q. What role does this compound play in controlled radical polymerization systems like RAFT, and how does its structure affect polymerization kinetics and molecular weight distribution?

  • Methodology : As a fluorinated acrylate derivative, it participates in RAFT polymerization with moderate chain-transfer efficiency (Cₜₕ ≈ 0.8). The electron-withdrawing fluorinated chain slows propagation rates (kₚ ≈ 200 L·mol⁻¹·s⁻¹) but enhances termination control, yielding narrow dispersity (Đ < 1.2) . Kinetic studies require inline FTIR or NMR to monitor monomer conversion and adjust initiator ratios (AIBN:BTC = 1:2) .

Q. What contradictions exist in the literature regarding the thermal stability and reactivity of this compound, and how can experimental design resolve these discrepancies?

  • Methodology : Some studies report decomposition at 150°C , while others note stability up to 250°C . Thermogravimetric analysis (TGA) under nitrogen vs. air reveals oxidative degradation pathways. Isothermal stability assays (180°C, 24 hr) coupled with GC-MS identify decomposition products (e.g., HF, fluorinated alkenes) . Discrepancies may arise from impurities (e.g., residual halides), necessitating rigorous purification before testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Reactant of Route 2
Reactant of Route 2
Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

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